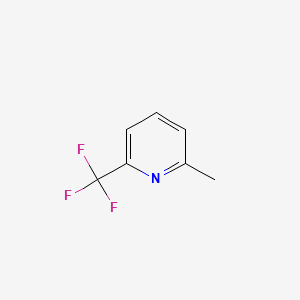

2-Methyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGYDHHZGXOFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563697 | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-72-0 | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)pyridine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the privileged scaffolds in medicinal chemistry, the pyridine ring stands out for its presence in numerous approved drugs and its ability to engage in key biological interactions. The strategic combination of these two elements in the form of trifluoromethylpyridines has led to the development of a critical class of building blocks for novel therapeutics. This guide provides an in-depth technical overview of 2-Methyl-6-(trifluoromethyl)pyridine, a versatile intermediate that embodies the advantageous properties of this compound class.

The presence of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] These attributes are crucial for optimizing pharmacokinetic profiles and therapeutic efficacy. This guide will delve into the essential properties, synthesis, spectroscopic characterization, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

Core Properties and Identification

CAS Number: 1620-72-0[2]

Molecular Formula: C₇H₆F₃N[2]

Molecular Weight: 161.12 g/mol [2]

This compound is a substituted pyridine with a methyl group at the 2-position and a trifluoromethyl group at the 6-position. This substitution pattern creates a unique electronic and steric environment that influences its reactivity and interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 153 °C | [3] |

| Melting Point | 12.5 °C | [3] |

| Density | ~1.216 g/cm³ (Predicted) | [3] |

| Flash Point | 30.9 °C | [3] |

| XLogP3 | 2.2 | [4] |

Synthesis of this compound: A Methodological Overview

The synthesis of trifluoromethylpyridines generally follows two main strategies: the chlorine/fluorine exchange from trichloromethylpyridines or the construction of the pyridine ring from a trifluoromethyl-containing building block.[1] A common and industrially viable route to compounds like this compound often starts from a readily available picoline precursor.

Rationale Behind the Synthetic Approach

The choice of starting material, typically a substituted picoline, is driven by its commercial availability and the established chemistry for functionalizing the pyridine ring and its substituents. The key transformation is the conversion of a methyl group or a derivative thereof into a trifluoromethyl group, often preceded or followed by other necessary substitutions on the pyridine ring.

A prevalent method involves the chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (Halex) reaction using a fluorinating agent. This multi-step process allows for a controlled introduction of the trifluoromethyl group.

Illustrative Synthetic Protocol

A general workflow for the synthesis of trifluoromethylpyridines is depicted below:

Caption: General synthetic routes to trifluoromethylpyridines.

Spectroscopic Characterization: Confirming the Molecular Structure

Spectroscopic analysis is crucial for verifying the identity and purity of this compound. Below is an expected profile based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons will also be affected by the substituents.[6][7]

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethylated compounds. A single signal is expected for the three equivalent fluorine atoms of the -CF3 group. The chemical shift, typically reported relative to CFCl₃, is characteristic of the electronic environment of the trifluoromethyl group attached to a pyridine ring.[3][8]

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are also expected.[9][10][11][12]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 161.12. Fragmentation patterns can provide further structural information.[13]

Applications in Drug Discovery and Agrochemicals

This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules. The presence of both a nucleophilic nitrogen atom in the pyridine ring and reactive sites for further functionalization makes it a valuable intermediate.[14]

Caption: Applications of this compound.

Role as a Bioactive Scaffold

The trifluoromethylpyridine motif is present in a number of agrochemicals and pharmaceuticals.[15][16] The trifluoromethyl group often enhances the efficacy of these molecules by improving their metabolic stability and membrane permeability.

While specific examples of marketed drugs derived directly from this compound are not prevalent in the initial search, its utility as a synthetic intermediate is clear. For instance, related trifluoromethylpyridine derivatives are key components in the synthesis of certain enzyme inhibitors. The rationale for using this building block lies in the ability of the trifluoromethyl group to form favorable interactions within the active site of a target protein and to block metabolic degradation pathways.

For example, trifluoromethyl-containing analogs of captopril have shown potent inhibition of the angiotensin-converting enzyme (ACE).[17] The trifluoromethyl group can enhance hydrophobicity and influence the conformation of the molecule, leading to improved binding.

Safety and Handling

This compound is classified as a corrosive substance. It is reported to cause severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a pyridine core and a trifluoromethyl group imparts desirable properties that can lead to enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal and synthetic chemists seeking to leverage the power of fluorination in their research and development efforts.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. colorado.edu [colorado.edu]

- 4. This compound | C7H6F3N | CID 14761452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. jocpr.com [jocpr.com]

- 10. Pyridine, 2-methyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine, 2-methyl- [webbook.nist.gov]

- 14. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 15. Page loading... [guidechem.com]

- 16. rsc.org [rsc.org]

- 17. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Methyl-6-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(trifluoromethyl)pyridine

Introduction

This compound is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the pyridine scaffold imparts a unique combination of properties. This unique electronic profile influences the compound's reactivity, metabolic stability, lipophilicity, and binding interactions with biological targets.[1][2] Consequently, this heterocycle serves as a crucial building block for developing novel pharmaceuticals and advanced agrochemicals.[2][3][4][5][6]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only fundamental data but also insights into the experimental methodologies used for its characterization and the scientific principles governing its behavior.

Compound Identification and Structure

Accurate identification is the cornerstone of all chemical research. This compound is cataloged under several identifiers across major chemical databases.

The structure consists of a pyridine ring substituted at the 2- and 6-positions. The trifluoromethyl group's strong inductive effect significantly lowers the electron density of the pyridine ring, influencing its reactivity and basicity.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and behavior in various experimental and physiological environments. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 161.12 g/mol | [3][7][8] |

| Appearance | Powder or liquid | [3] |

| Melting Point | 12.5 °C | [3] |

| Boiling Point | 153 °C | [3] |

| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [3] |

| Flash Point | 30.9 °C | [3] |

| Vapor Pressure | 13.5 mmHg at 25 °C | [3] |

| Refractive Index | 1.429 | [3] |

| XLogP3 (Lipophilicity) | 2.2 | [3][7] |

| Topological Polar Surface Area | 12.9 Ų | [3][7] |

The low melting point indicates that this compound can exist as either a low-melting solid or a liquid at or near room temperature.[3] Its XLogP3 value of 2.2 suggests moderate lipophilicity, a property often sought in drug candidates to facilitate passage through biological membranes.[3][7]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The unique structural features of this compound give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group and the three aromatic protons on the pyridine ring. The methyl protons (-CH₃) would appear as a singlet, typically in the δ 2.5-2.7 ppm range. The aromatic protons would appear as multiplets in the δ 7.0-8.0 ppm region, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the substituents.

-

¹³C NMR: The carbon spectrum would display seven distinct signals. The methyl carbon would appear upfield (around δ 20-25 ppm). The trifluoromethyl carbon (-CF₃) signal is characteristically split into a quartet due to coupling with the three fluorine atoms and appears in the δ 120-125 ppm range.[1]

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a sharp singlet, as all three fluorine atoms are chemically equivalent, with a chemical shift characteristic for trifluoromethyl groups attached to an aromatic ring (e.g., around δ -60 to -68 ppm).[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

Aromatic C-H stretching: Weak to medium bands in the 3000-3150 cm⁻¹ region.[12]

-

C=C and C=N Ring Vibrations: Multiple sharp bands of variable intensity in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.[12][13]

-

C-F Stretching: Very strong, intense absorption bands typically found in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a clear molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (approximately 161.12).[1][8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision.

Reactivity, Stability, and Applications

The chemical behavior of this compound is governed by the interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group.

Caption: Influence of substituents on the properties and applications of the core molecule.

-

Stability: The compound is relatively stable under standard conditions but may decompose at high temperatures or in the presence of strong acids or bases.[2] The trifluoromethyl group enhances metabolic stability, making it a desirable feature in drug design to prevent oxidative metabolism.[1]

-

Reactivity: The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group, makes it susceptible to nucleophilic substitution reactions.[2][14] The nitrogen atom retains some basicity, allowing it to form salts with acids.[2]

-

Applications: It is a valuable intermediate for synthesizing a wide range of more complex molecules.[3] Its derivatives are found in numerous commercial agrochemicals (fungicides, herbicides) and are actively investigated in pharmaceutical research for developing new therapeutic agents.[2][5][6]

Safety and Handling

Proper handling is crucial due to the hazardous nature of this compound.

-

GHS Classification: The compound is classified as causing severe skin burns and eye damage.[7]

-

Signal Word: Danger[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[15][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[17][18][19]

-

Handling Precautions: Avoid all personal contact, including inhalation of vapors.[17][19] Keep away from heat, sparks, and open flames.[16][17] Containers should be kept tightly closed when not in use.[15][17]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3][15][17]

Experimental Protocols

The following section outlines standardized, self-validating methodologies for characterizing this compound.

Protocol 1: Purity and Identity Verification by HPLC-MS

This protocol validates the compound's identity by its retention time against a known standard and confirms its molecular weight.

-

Preparation of Standard Solution: Accurately weigh ~1 mg of a certified reference standard of this compound and dissolve in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

-

Preparation of Sample Solution: Prepare a sample solution of the material under investigation at the same concentration.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 254 nm and a mass spectrometer.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50-500.

-

-

Analysis:

-

Inject the standard solution to determine the retention time (RT) and confirm the detection of the molecular ion [M+H]⁺ at m/z ~162.1.

-

Inject the sample solution. The primary peak should have the same RT (within ±2%) as the standard.[1]

-

The mass spectrum associated with the sample's primary peak must show the correct molecular ion. Purity is calculated based on the peak area percentage at 254 nm.

-

Caption: Workflow for identity and purity verification using HPLC-MS.

Protocol 2: Determination of Melting Point

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs.

-

Sample Preparation: Ensure the sample is dry and free of solvent. Place a small amount of the solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Heat rapidly to about 10 °C below the expected melting point (12.5 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

-

Result: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (typically < 2 °C).

Conclusion

This compound is a synthetically versatile building block with a well-defined set of physicochemical properties. Its moderate lipophilicity, enhanced metabolic stability conferred by the trifluoromethyl group, and predictable spectroscopic characteristics make it an important compound for systematic drug design and agrochemical development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]

- 2. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. This compound | C7H6F3N | CID 14761452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine

Abstract

The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research, profoundly enhancing the pharmacokinetic and physicochemical properties of bioactive molecules. 2-Methyl-6-(trifluoromethyl)pyridine, a key structural motif, has garnered significant attention as a versatile building block in the development of novel pharmaceuticals and crop protection agents. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound, designed for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings, practical considerations, and comparative advantages of the primary synthetic strategies, including the industrial workhorse of halogen exchange, the convergent elegance of building block cyclizations, and the ongoing advancements in direct trifluoromethylation. Detailed experimental protocols and comparative data are presented to empower researchers in the practical application of these methodologies.

Introduction: The Significance of the Trifluoromethyl Group in Pyridine Scaffolds

The trifluoromethyl (CF₃) group is often considered a "super-substituent" in drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule. When appended to a pyridine ring, the CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity with biological targets through favorable interactions, and improve membrane permeability.[1][2] Consequently, trifluoromethylated pyridines are integral components in a wide array of commercial products, from pharmaceuticals to advanced agrochemicals.[1][3] this compound, in particular, offers a synthetically useful platform with two distinct functional handles for further chemical elaboration.

This guide will dissect the most prevalent and effective methods for the synthesis of this compound, providing both the theoretical framework and practical insights necessary for its successful preparation in a laboratory setting.

Part 1: The Halogen Exchange Pathway: A Robust and Scalable Approach

The most established and industrially viable route to this compound relies on a two-stage halogen exchange process starting from 2-picoline (2-methylpyridine). This pathway involves the initial exhaustive chlorination of the methyl group to form a trichloromethyl intermediate, followed by a fluorine-for-chlorine exchange.

Mechanistic Rationale

The underlying principle of this method is the sequential transformation of a methyl group into a trifluoromethyl group. The initial free-radical chlorination proceeds readily on the activated methyl group of the picoline. The subsequent fluorination of the trichloromethyl group is typically accomplished using a nucleophilic fluoride source, often under high temperatures and pressures. This step is a classic example of a Swarts reaction, particularly when antimony fluorides are used as catalysts.

Experimental Workflow

The overall transformation can be represented as follows:

References

Molecular structure and IUPAC name of 2-Methyl-6-(trifluoromethyl)pyridine

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)pyridine: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1620-72-0), a pivotal heterocyclic building block in modern drug discovery and agrochemical development. We delve into the molecule's structural attributes, physicochemical properties, and the strategic rationale for its synthesis. A detailed, field-proven laboratory protocol for its preparation via radical chlorination followed by halogen exchange (HALEX) is presented, emphasizing mechanistic causality and safety. Furthermore, this guide outlines standard methodologies for structural elucidation and quality control, supported by predicted spectroscopic data. The application of this compound is contextualized within the crucial medicinal chemistry concept of bioisosterism, illustrating its role in enhancing the metabolic stability and target affinity of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of trifluoromethyl-substituted heterocycles in their research endeavors.

Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with approximately 40% of pharmaceuticals containing this element.[1] The trifluoromethyl (-CF₃) group, in particular, has become an indispensable tool for molecular design.[1] Its unique combination of high electronegativity, metabolic stability, and steric bulk allows it to serve as a powerful bioisostere for other common functional groups, such as the methyl or chloro groups.[2] When incorporated into a candidate molecule, the -CF₃ group can profoundly modulate its physicochemical properties, often leading to enhanced target binding affinity, improved metabolic stability against oxidative degradation, and optimized lipophilicity for better membrane permeability.[2]

Within this context, trifluoromethylpyridines (TFMPs) have emerged as exceptionally valuable intermediates.[3][4] The pyridine scaffold itself is a prevalent motif in numerous approved drugs, and its modification with a -CF₃ group combines the desirable electronic and pharmacokinetic properties of both moieties. This compound is a prime example of such a building block, offering two distinct points for further functionalization: the nucleophilic pyridine nitrogen and the reactive methyl group, which can be elaborated into more complex side chains while the robust trifluoromethyl group imparts its beneficial effects.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is This compound . Its structure consists of a pyridine ring substituted at the C2 and C6 positions with a methyl group and a trifluoromethyl group, respectively.

| Property | Value | Source |

| CAS Number | 1620-72-0 | [PubChem CID: 14761452] |

| Molecular Formula | C₇H₆F₃N | [PubChem CID: 14761452] |

| Molecular Weight | 161.12 g/mol | [PubChem CID: 14761452] |

| Appearance | Liquid | [Fluorochem] |

| SMILES | CC1=NC(=CC=C1)C(F)(F)F | [PubChem CID: 14761452] |

| InChIKey | UTGYDHHZGXOFMZ-UHFFFAOYSA-N | [PubChem CID: 14761452] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively and economically achieved through a two-step process starting from the readily available commodity chemical, 2,6-lutidine. This strategy involves:

-

Selective side-chain chlorination to form the key intermediate, 2-methyl-6-(trichloromethyl)pyridine.

-

Halogen exchange (HALEX) reaction to convert the trichloromethyl group into the desired trifluoromethyl group.

This approach is favored in industrial settings due to the low cost of the starting materials (2,6-lutidine, chlorine, and a fluorinating agent) and the robustness of the transformations.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

CAUTION: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Methyl-6-(trichloromethyl)pyridine

-

Principle: This step utilizes a free-radical chain reaction. Under UV irradiation or with a radical initiator like AIBN, chlorine gas (Cl₂) homolytically cleaves to form chlorine radicals. These radicals preferentially abstract a hydrogen atom from one of the methyl groups of 2,6-lutidine. The resulting benzylic-type radical is stabilized by the aromatic ring, leading to selective substitution on the methyl group over aromatic substitution. The reaction proceeds until all three hydrogens are replaced.[5]

-

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 2,6-lutidine (53.5 g, 0.5 mol) and carbon tetrachloride (250 mL).

-

Initiate stirring and begin heating the mixture to reflux (approx. 77 °C).

-

While irradiating the flask with a UV lamp (or after adding AIBN as an initiator), bubble chlorine gas (Cl₂) through the solution at a controlled rate.

-

Monitor the reaction progress by GC-MS. The reaction is complete when the starting material is consumed and the desired trichlorinated product is the major component. This typically requires several hours.

-

Once complete, stop the chlorine flow and cool the reaction mixture to room temperature. Purge the system with nitrogen gas to remove excess chlorine and HCl byproduct.

-

Wash the organic mixture with saturated sodium bicarbonate solution to neutralize HCl, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-methyl-6-(trichloromethyl)pyridine as a clear oil.

-

Step 2: Synthesis of this compound

-

Principle: This is a classic Swarts reaction, a type of halogen exchange. Antimony trifluoride (SbF₃) serves as the fluorine source. A catalytic amount of a Lewis acid, such as antimony pentachloride (SbCl₅), is crucial. The SbCl₅ activates the C-Cl bond, facilitating nucleophilic attack by fluoride from SbF₃. The reaction is driven by the formation of more stable C-F bonds and the precipitation of antimony chlorides.[6][7]

-

Procedure:

-

In a dry pressure-rated reactor equipped with a mechanical stirrer and a thermocouple, charge antimony trifluoride (SbF₃) (97.8 g, 0.55 mol).

-

Add a catalytic amount of antimony pentachloride (SbCl₅) (approx. 5 g, 17 mmol).

-

Slowly add the 2-methyl-6-(trichloromethyl)pyridine (70.7 g, 0.33 mol) from Step 1 to the reactor with vigorous stirring.

-

Seal the reactor and heat the mixture to 150-170 °C. The internal pressure will increase. Monitor the reaction temperature and pressure closely.[6]

-

Maintain the temperature for 4-6 hours. Monitor the reaction's completion by taking aliquots (with extreme care) and analyzing via GC-MS.

-

After completion, cool the reactor to room temperature. Carefully vent any residual pressure.

-

The crude product is isolated by fractional distillation directly from the reaction mixture. Collect the fraction corresponding to this compound.

-

For higher purity, the collected fraction can be washed with aqueous HCl to remove any antimony residues, followed by a wash with sodium bicarbonate, water, and brine. Dry over MgSO₄ and re-distill.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the final product is critical. A combination of spectroscopic methods provides a self-validating system for quality control.

| Technique | Expected Result for this compound |

| ¹H NMR | δ ~7.8-8.0 ppm (t, 1H): H4 proton, triplet due to coupling with H3 and H5. δ ~7.5-7.7 ppm (d, 2H): H3 and H5 protons, doublet. δ ~2.6 ppm (s, 3H): CH₃ protons, singlet. Rationale based on data for 2-Chloro-6-(trifluoromethyl)pyridine[8] and general pyridine chemistry. |

| ¹³C NMR | δ ~160 ppm: C2 (attached to CH₃). δ ~148 ppm (q, J ≈ 35 Hz): C6 (attached to CF₃), quartet due to C-F coupling. δ ~138 ppm: C4. δ ~122 ppm (q, J ≈ 275 Hz): CF₃ carbon, quartet due to C-F coupling. δ ~120-125 ppm: C3 and C5. δ ~24 ppm: CH₃ carbon. |

| ¹⁹F NMR | δ ~ -65 to -70 ppm (s): A single peak for the three equivalent fluorine atoms. |

| MS (EI) | m/z = 161 (M⁺): Molecular ion peak. m/z = 142: [M-F]⁺ fragment. m/z = 92: [M-CF₃]⁺ fragment. |

| IR (Infrared) | ~2950-3100 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1580-1610 cm⁻¹: C=C/C=N stretching of the pyridine ring. ~1100-1300 cm⁻¹ (strong, multiple bands): C-F stretching vibrations, characteristic of the CF₃ group. |

Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. The trifluoromethyl group acts as a metabolically stable, electron-withdrawing anchor, while the methyl group serves as a reactive handle for further chemical elaboration.

The Principle of Bioisosteric Replacement

A key application of this molecule's scaffold is in leveraging the principle of bioisosterism. Drug development professionals often replace a metabolically vulnerable methyl group with a robust trifluoromethyl group. While sterically larger, the -CF₃ group is a poor substrate for cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs. This substitution can dramatically increase a drug's half-life and bioavailability.

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Methyl-6-(trifluoromethyl)pyridine, a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the pyridine scaffold imparts a unique and tunable reactivity profile. This document will delve into the electronic and steric effects governing its behavior in various organic transformations, offering field-proven insights into experimental design and execution. Detailed protocols for key reactions, mechanistic considerations, and a summary of its applications in drug discovery are presented to empower researchers in leveraging this versatile compound for the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous scaffold in a vast number of FDA-approved drugs and agrochemicals.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making trifluoromethylated pyridines highly sought-after intermediates in drug discovery.[2][3] this compound, in particular, offers a fascinating case study in chemical reactivity, where the electronic tug-of-war between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group dictates its synthetic utility. Understanding this interplay is paramount for its effective application in the synthesis of complex molecular architectures. This guide will serve as a detailed roadmap for researchers navigating the chemical landscape of this important molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its handling, characterization, and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N | [4][5] |

| Molecular Weight | 161.12 g/mol | [4][5] |

| CAS Number | 1620-72-0 | [4][5] |

| Predicted pKa | 4.56 ± 0.25 | [6] |

| Predicted Boiling Point | 268.2 ± 35.0 °C | [6] |

| Predicted Density | 1.199 ± 0.06 g/cm³ | [6] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The methyl protons will appear as a singlet, likely in the range of δ 2.5-2.7 ppm. The aromatic protons will exhibit coupling patterns characteristic of a trisubstituted pyridine ring.

-

¹³C NMR: The carbon NMR will show signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the five distinct carbons of the pyridine ring. The carbon attached to the trifluoromethyl group will be significantly deshielded.[7]

-

¹⁹F NMR: The fluorine NMR spectrum will display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is anticipated to be in the region of -60 to -70 ppm (relative to CFCl₃).[6][8]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 161, with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of trifluoromethylpyridines can be broadly approached through two main strategies: the introduction of a trifluoromethyl group onto a pre-formed pyridine ring, or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[9]

General Synthetic Approaches

-

Halogen Exchange (Halex) Reactions: A common industrial method involves the chlorination of a picoline derivative to form a trichloromethylpyridine, followed by a fluorine exchange reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[9]

-

Cyclocondensation Reactions: This "bottom-up" approach involves the condensation of a trifluoromethyl-containing building block, such as a β-ketoester or an enone, with an amine source to construct the pyridine ring.[10][11]

Representative Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative example based on general cyclocondensation methods for the synthesis of substituted pyridines.

Reaction:

A representative cyclocondensation reaction.

Step-by-Step Procedure:

-

To a sealed reaction vessel, add trifluoroacetone (1.0 eq), crotonaldehyde (1.1 eq), and a source of ammonia (e.g., ammonium acetate, excess) in a suitable solvent such as ethanol.

-

Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality Behind Experimental Choices:

-

Ammonia Source: Ammonium acetate is often used as it provides ammonia in situ and can also act as a mild catalyst.

-

Solvent: Ethanol is a common choice as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

-

Temperature: Elevated temperatures are typically required to drive the condensation and subsequent cyclization and aromatization steps.

Reactivity and Stability

The reactivity of this compound is dictated by the opposing electronic effects of the methyl and trifluoromethyl groups. The strongly electron-withdrawing -CF₃ group deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. Conversely, the electron-donating methyl group has a slight activating effect.

Electronic influences on the reactivity of this compound.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and is further deactivated by the potent electron-withdrawing trifluoromethyl group. Consequently, electrophilic aromatic substitution reactions on this compound are generally disfavored and require harsh reaction conditions. If forced, substitution is expected to occur at the C3 or C5 position, directed by the methyl group and avoiding the deactivating influence of the nitrogen and trifluoromethyl groups.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of the trifluoromethyl group significantly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. In this compound, the 2- and 6-positions are most susceptible to nucleophilic attack. However, since these positions are already substituted, SNAAr reactions would typically require a pre-installed leaving group, such as a halogen, at one of the ring carbons.

Reactions of the Methyl Group

The methyl group at the 2-position is a versatile handle for further functionalization.

The methyl group can be oxidized to a carboxylic acid, yielding 6-(Trifluoromethyl)picolinic acid. This transformation is valuable for introducing a key functional group for further derivatization, such as amide bond formation.

Representative Experimental Protocol: Oxidation of the Methyl Group

-

To a solution of this compound in a suitable solvent (e.g., water or a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[12][13]

-

Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and work up accordingly. For KMnO₄ oxidation, this typically involves filtering off the manganese dioxide and acidifying the filtrate to precipitate the carboxylic acid.

-

The crude product can be purified by recrystallization.

Oxidation of the methyl group.

The methyl group can undergo free-radical halogenation to introduce a halogen, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Directed ortho-Metalation (DoM)

The nitrogen atom of the pyridine ring can direct lithiation to the adjacent C-3 position. This allows for the introduction of a variety of electrophiles at this position.

Palladium-Catalyzed Cross-Coupling Reactions

If a halogen atom is introduced onto the pyridine ring of this compound, it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to form C-C and C-N bonds.[14][15][16][17][18][19]

Representative Suzuki-Miyaura Coupling Workflow:

A typical Suzuki-Miyaura cross-coupling reaction.

Stability and Handling

This compound is generally a stable compound under normal laboratory conditions. However, due to the presence of the trifluoromethyl group, it may be susceptible to decomposition under strongly acidic or basic conditions at elevated temperatures.[20] It is advisable to store the compound in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment should be worn when handling this compound.

Applications in Drug Development

The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. The trifluoromethyl group often imparts favorable pharmacokinetic properties, while the methyl group can be used as a point of attachment for further diversification.

Derivatives of this compound have shown promise as anticancer agents. For instance, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol has been investigated for its anticancer properties.[21] The trifluoromethylpyridine moiety is also found in a number of commercial pesticides, highlighting its importance in agrochemical research.[2][3]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique reactivity, governed by the interplay of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group, allows for a range of selective transformations. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is crucial for its successful application in the synthesis of complex and biologically active molecules.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C7H6F3N | CID 14761452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. colorado.edu [colorado.edu]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. orgsyn.org [orgsyn.org]

- 12. alliedacademies.org [alliedacademies.org]

- 13. pp.bme.hu [pp.bme.hu]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 17. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. youtube.com [youtube.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on a Pyridine Ring

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its prevalence stems from the profound influence the trifluoromethyl (CF₃) group exerts on the physicochemical properties of the pyridine ring. This guide provides a detailed examination of the electronic effects central to this synergy. We will dissect the interplay of inductive and resonance effects, quantify these influences through Hammett parameters and pKa values, analyze their spectroscopic signatures, and connect these fundamental principles to their strategic application in drug design. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this privileged structural motif.

Introduction: A Union of Privileged Scaffolds

In the landscape of drug discovery and agrochemical development, certain molecular fragments consistently appear in successful commercial products due to their favorable biological and physical properties. Both the pyridine ring and the trifluoromethyl (CF₃) group independently hold this "privileged" status. Pyridine, a bioisostere of benzene, offers a key advantage: its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, crucial for pharmacokinetic profiles.

The trifluoromethyl group, for its part, is celebrated for its ability to dramatically alter a molecule's properties.[1] Its introduction can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[2][3] When these two motifs are combined into a trifluoromethylpyridine (TFMP) structure, the resulting electronic modifications create a scaffold with exceptional utility.[4] More than 20 agrochemicals and numerous pharmaceutical agents containing the TFMP moiety have reached the market, a testament to its value.[5][6] This guide offers an in-depth exploration of the electronic principles that make the TFMP scaffold so powerful.

The Trifluoromethyl Group: A Purely Electron-Withdrawing Powerhouse

The electronic character of the CF₃ group is dominated by a single, powerful force: the inductive effect. This effect is a direct consequence of the high electronegativity of the three fluorine atoms, which polarize the carbon-fluorine bonds and, in turn, the bond connecting the CF₃ group to the pyridine ring.

-

Inductive Effect (-I): The CF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry, acting primarily through the sigma bond framework.[7] This strong inductive pull significantly reduces electron density on the attached pyridine ring.

-

Resonance Effect: Unlike a single fluorine substituent, which can donate lone-pair electron density via a resonance (+R) effect, the CF₃ group is considered to be purely electron-withdrawing.[8] It does not possess lone pairs to donate and its primary electronic influence is inductive withdrawal.

This potent and unambiguous electron-withdrawing nature is the foundation of the CF₃ group's utility in modifying the pyridine ring's properties.

Caption: Inductive electron withdrawal by the CF₃ group from the pyridine ring.

Positional Isomerism: How Placement Dictates Properties

The electronic influence of the CF₃ group on the pyridine ring is not uniform; it is highly dependent on its position (2-, 3-, or 4-) relative to the ring nitrogen. This has profound consequences for the molecule's basicity and reactivity.

Impact on Basicity (pKa)

The basicity of pyridine arises from the lone pair of electrons on the nitrogen atom. By withdrawing electron density from the ring, the CF₃ group reduces the availability of this lone pair for protonation, thereby decreasing the basicity and lowering the pKa of the conjugate acid.

The magnitude of this effect is position-dependent:

-

2- and 4-Positions: A CF₃ group at the ortho (2-) or para (4-) position exerts the strongest influence. The electron-withdrawing effect is transmitted effectively through both the sigma framework (induction) and the pi system (resonance-like stabilization of the protonated form), leading to a significant decrease in pKa.

-

3-Position: When placed at the meta (3-) position, the CF₃ group's influence is transmitted primarily through the inductive effect, which diminishes with distance. Its impact on basicity is therefore less pronounced compared to the 2- and 4-isomers.

| Compound | pKa (Conjugate Acid) |

| Pyridine | 5.25[2] |

| 2-(Trifluoromethyl)pyridine | 0.82 |

| 3-(Trifluoromethyl)pyridine | 2.84 |

| 4-(Trifluoromethyl)pyridine | 1.57 |

| Table 1: Comparison of aqueous pKa values for pyridine and its trifluoromethyl-substituted isomers. Data sourced from publicly available chemical databases and literature. |

Impact on Reactivity

The electron-deficient nature of the TFMP ring dictates its reactivity.

-

Electrophilic Aromatic Substitution (EAS): The strong deactivation of the ring by the CF₃ group makes electrophilic substitution reactions, such as nitration or halogenation, significantly more difficult compared to unsubstituted pyridine.[9]

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, this electron deficiency makes the TFMP ring highly susceptible to nucleophilic attack.[10] This is particularly true when the CF₃ group is positioned ortho or para to a leaving group (e.g., a halide). The CF₃ group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for the reaction.[11] This enhanced reactivity is a key feature exploited in the synthesis of many complex pharmaceuticals and agrochemicals.[12][13]

Caption: Stabilization of the Meisenheimer intermediate by a 4-CF₃ group.

Quantifying Electronic Influence & Physicochemical Properties

The electronic and related physicochemical effects of the CF₃ group can be described using established quantitative parameters, which are invaluable for quantitative structure-activity relationship (QSAR) studies.

Hammett Substituent Constants (σ)

The Hammett equation provides a framework for quantifying the electron-donating or -withdrawing ability of a substituent.[14] The substituent constants, sigma (σ), are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group. The CF₃ group has large, positive σ values, confirming its strong electron-withdrawing character.[15]

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.44 | 0.57 |

| Table 2: Hammett constants for the CF₃ group compared to other common substituents.[6][16][17] |

Hansch Lipophilicity Parameter (π)

Lipophilicity, often measured as the partition coefficient (log P), is a critical determinant of a drug's ability to cross cell membranes. The Hansch parameter (π) quantifies a substituent's contribution to the overall log P of a molecule.[8] The CF₃ group has a large positive π value, indicating it significantly increases the lipophilicity of the parent molecule.[18]

| Substituent | Hansch π Value |

| -H | 0.00 |

| -CH₃ | 0.56 |

| -Cl | 0.71 |

| -CF₃ | 0.88 |

| -OCF₃ | 1.04 |

| Table 3: Hansch lipophilicity parameter (π) for the CF₃ group. This value highlights its role in enhancing membrane permeability. |

Spectroscopic Analysis: The ¹⁹F NMR Signature

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of TFMP compounds. While ¹H and ¹³C NMR provide valuable structural information, ¹⁹F NMR is particularly diagnostic.

Fluorine-19 is an ideal nucleus for NMR due to its 100% natural abundance and high sensitivity.[19] The ¹⁹F chemical shift of a CF₃ group is highly sensitive to its electronic environment. For trifluoromethylpyridines, the chemical shift (referenced to CFCl₃ at 0 ppm) typically falls within a well-defined range and varies predictably with the substitution position.[20]

| Compound | ¹⁹F NMR Chemical Shift (δ, ppm) |

| 2-(Trifluoromethyl)pyridine | ~ -65 to -68 |

| 3-(Trifluoromethyl)pyridine | ~ -62 to -64 |

| 4-(Trifluoromethyl)pyridine | ~ -64 to -66 |

| Table 4: Typical ¹⁹F NMR chemical shifts for trifluoromethylpyridine isomers. Note that exact values can vary with solvent and concentration.[9][21] |

The electron-deficient nature of the pyridine ring generally results in the CF₃ signal appearing upfield (more negative ppm) compared to benzotrifluoride (δ ≈ -63.7 ppm).[21] This sensitivity makes ¹⁹F NMR a powerful tool for confirming substitution patterns and probing the electronic nature of the ring.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Determining the pKa is a fundamental experiment to quantify the electronic effect of the CF₃ group on the pyridine nitrogen's basicity. UV-Vis spectrophotometry offers a reliable and accessible method, provided the protonated and deprotonated forms of the molecule have distinct absorption spectra.

Principle

The absorbance of a solution containing a weak base (like a trifluoromethylpyridine) is measured across a range of pH values. By monitoring the change in absorbance at a wavelength where the protonated (BH⁺) and neutral (B) forms have different extinction coefficients, a titration curve can be generated. The pKa is the pH at which the concentrations of the two forms are equal, corresponding to the inflection point of the sigmoidal curve.[4]

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the trifluoromethylpyridine analyte in a co-solvent such as DMSO.[5]

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with constant ionic strength (adjusted with a salt like KCl) covering a wide pH range (e.g., pH 1 to 10). A minimum of 10-15 buffer solutions is recommended to accurately define the titration curve.

-

Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to individual wells. Add a small, constant aliquot of the analyte stock solution to each buffer-containing well to achieve a final concentration suitable for UV analysis (e.g., 100-200 µM).[5] Include wells with buffer only to serve as blanks.

-

Spectrophotometric Measurement: Place the microplate in a plate reader-equipped UV-Vis spectrophotometer. Record the full absorbance spectrum (e.g., 230-500 nm) for each well.

-

Data Analysis: a. Identify one or more analytical wavelengths where the difference in absorbance between the fully protonated (low pH) and neutral (high pH) forms is maximal. b. For each analytical wavelength, plot the blank-corrected absorbance versus the pH of the buffer solution. c. Fit the resulting data to a sigmoidal dose-response equation (e.g., using software like GraphPad Prism or Origin) to determine the inflection point.[5] d. The pH value at the inflection point is the experimental pKa of the trifluoromethylpyridine's conjugate acid.[1]

Caption: Experimental workflow for pKa determination via UV-Vis spectrophotometry.

Conclusion and Future Outlook

The electronic effects of the trifluoromethyl group on a pyridine ring are potent, predictable, and exceptionally useful. The group acts as a strong inductive electron withdrawer, which profoundly decreases the basicity of the pyridine nitrogen and activates the ring toward nucleophilic aromatic substitution, particularly from the 2- and 4-positions. These fundamental electronic modifications translate directly into desirable physicochemical properties, including enhanced metabolic stability and increased lipophilicity, which are cornerstones of modern drug design.

The continued exploration of novel trifluoromethylation methods and the application of computational chemistry will further refine our ability to predict and harness these effects. As the demand for more effective and safer pharmaceuticals and agrochemicals grows, the trifluoromethylpyridine scaffold, empowered by its unique electronic landscape, is certain to remain a vital tool in the chemist's arsenal.

References

- 1. hi-tec.tripod.com [hi-tec.tripod.com]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. ishigirl.tripod.com [ishigirl.tripod.com]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. researchgate.net [researchgate.net]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. spectrabase.com [spectrabase.com]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. communities.springernature.com [communities.springernature.com]

- 11. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. web.viu.ca [web.viu.ca]

- 16. Calculation of hydrophobic constant (log P) from pi and f constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. colorado.edu [colorado.edu]

- 20. pharmaguru.co [pharmaguru.co]

- 21. pubs.acs.org [pubs.acs.org]

Foreword: The Analytical Imperative for Advanced Heterocyclic Building Blocks

An In-depth Technical Guide to the Spectral Analysis of 2-Methyl-6-(trifluoromethyl)pyridine

In the landscape of modern drug discovery and agrochemical development, heterocyclic compounds are foundational pillars. Among these, pyridine derivatives bearing fluorinated substituents have garnered significant attention due to the unique physicochemical properties the trifluoromethyl group imparts, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] this compound (CAS No. 1620-72-0) is a quintessential example of such a building block, serving as a critical intermediate in the synthesis of more complex, biologically active molecules.

The unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity and reproducibility of downstream synthetic efforts. This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

Mass Spectrometry: Confirming Molecular Identity and Fragmentation

Mass spectrometry (MS) serves as the first line of analytical inquiry, providing definitive confirmation of the compound's molecular weight and offering structural insights through controlled fragmentation. For a volatile, thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an exceptionally robust and informative method.

The Principle of EI-MS

In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•). This radical cation is energetically unstable and undergoes predictable fragmentation, breaking at its weakest bonds to form a unique pattern of fragment ions. This fragmentation "fingerprint" is highly characteristic of the molecule's structure.

Experimental Protocol: GC-MS Analysis

A self-validating protocol for GC-MS ensures that the data is both accurate and reproducible.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard, such as perfluorotributylamine (PFTBA), to ensure mass accuracy across the desired range.

-

GC Method Setup:

-

Injector: Set to 250°C with a split ratio of 50:1 to prevent column overloading.

-

Column: A standard, non-polar 30 m x 0.25 mm, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms) is ideal.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Begin at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This ensures good separation from any potential impurities or residual solvent.

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.

-

Mass Analyzer: Set to scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and acquire the data.

Data Presentation & Interpretation

The mass spectrum provides irrefutable evidence for the molecular formula C₇H₆F₃N (MW: 161.12 g/mol ).[2][3]

| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity | Formula of Fragment Lost | Interpretation & Mechanistic Insight |

| 161 | [M]⁺• | - | The molecular ion, confirming the compound's molecular weight. Its presence indicates sufficient stability under EI conditions. |

| 142 | [M - F]⁺ | •F | Loss of a single fluorine radical. This is a common fragmentation pathway for trifluoromethyl-containing compounds. |

| 92 | [M - CF₃]⁺ | •CF₃ | Cleavage of the C-CF₃ bond, the weakest bond attached to the aromatic ring, resulting in the 2-methyl-pyridinium cation. This is often a prominent peak. |

| 78 | [C₅H₄N]⁺ | C₂H₂F₃ | Fragmentation of the pyridine ring itself, a characteristic process for pyridine derivatives.[4] |

The fragmentation pattern, particularly the clear molecular ion at m/z 161 and the characteristic loss of the trifluoromethyl radical (•CF₃) to yield a base peak at m/z 92, provides strong evidence for the proposed structure.

Visualization: GC-MS Workflow

Caption: Workflow for structural confirmation by GC-MS.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific electronic environment of the fluorine atoms. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete structural elucidation.

Causality in Experimental Design

The choice of solvent and reference standard is critical for acquiring high-quality NMR data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent dissolving properties for a wide range of organic molecules and its convenient residual signal at 7.26 ppm for ¹H NMR calibration.[5]

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal reference standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This provides a stable and sharp reference point that does not typically interfere with analyte signals.

Experimental Protocol: NMR Data Acquisition

This protocol emphasizes best practices for achieving high-resolution spectra.[6][7]

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR (and sufficient for subsequent ¹³C and ¹⁹F scans) into a clean vial.

-

Dissolve the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS.

-

Vortex the vial to ensure complete dissolution. The solution must be transparent and free of any solid particles.[8]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[7]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard 30° pulse angle and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 32) are typically needed.[9] The chemical shifts are referenced relative to an external standard like CFCl₃.

-

Data Presentation & Interpretation

The combined NMR data provides an unambiguous map of the molecule's atomic connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Interpretation |

| ~7.75 | t | 1H | J ≈ 7.8 Hz | H4 | The triplet multiplicity arises from coupling to both H3 and H5. Its downfield shift is characteristic of pyridine protons. |

| ~7.45 | d | 1H | J ≈ 7.8 Hz | H5 | Doublet due to coupling with H4. |

| ~7.30 | d | 1H | J ≈ 7.8 Hz | H3 | Doublet due to coupling with H4. |

| ~2.60 | s | 3H | - | -CH₃ | A singlet, as there are no adjacent protons to couple with. The chemical shift is typical for a methyl group attached to an aromatic ring. |

| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Interpretation |

| ~159.0 | s | C2 | Quaternary carbon attached to the methyl group. |

| ~148.0 | q (²JCF ≈ 35 Hz) | C6 | Quaternary carbon attached to the CF₃ group. The signal is split into a quartet by the three fluorine atoms.[10][11] |

| ~137.5 | s | C4 | Aromatic CH carbon. |

| ~124.0 | q (¹JCF ≈ 273 Hz) | -CF₃ | The carbon of the trifluoromethyl group. It exhibits a large one-bond coupling constant with fluorine and is significantly downfield.[11] |

| ~122.5 | s | C5 | Aromatic CH carbon. |

| ~119.0 | s | C3 | Aromatic CH carbon. |

| ~24.0 | s | -CH₃ | The methyl carbon signal, appearing in the typical aliphatic region. |

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Interpretation |

| ~ -68.0 | s | -CF₃ | A sharp singlet, indicating that all three fluorine atoms are chemically equivalent. The chemical shift is characteristic for a CF₃ group attached to a pyridine ring.[12][13] |

Visualization: NMR Analysis Workflow

Caption: Standard workflow for comprehensive NMR analysis.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Principle of ATR-FTIR

Attenuated Total Reflectance (ATR) is a sampling technique that simplifies IR analysis for liquids and solids. The sample is placed in direct contact with an ATR crystal (often diamond or zinc selenide). The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample. This interaction provides a high-quality spectrum with minimal sample preparation.

Experimental Protocol: ATR-FTIR Analysis

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a spectrum with an excellent signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Data Presentation & Interpretation

The IR spectrum reveals the characteristic vibrational modes of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |

| 3100-3000 | Medium-Weak | C-H Aromatic Stretch | Corresponds to the stretching of the C-H bonds on the pyridine ring. |

| 2980-2850 | Medium-Weak | C-H Aliphatic Stretch | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| 1610-1580 | Medium-Strong | C=C and C=N Ring Stretch | Characteristic stretching vibrations of the pyridine aromatic ring system.[14] |

| 1470-1430 | Medium | C-H Aliphatic Bend | Bending (scissoring and asymmetric) vibrations of the methyl group. |

| 1300-1100 | Very Strong | C-F Stretch | The most prominent feature of the spectrum. The high intensity and characteristic frequency are definitive indicators of the trifluoromethyl group.[15] |

Visualization: ATR-FTIR Workflow

Caption: Streamlined workflow for ATR-FTIR functional group analysis.

Conclusion: A Synthesized Spectroscopic Portrait

The orthogonal data sets from Mass Spectrometry, NMR Spectroscopy (¹H, ¹³C, ¹⁹F), and Infrared Spectroscopy converge to provide an unambiguous and comprehensive structural confirmation of this compound.

-

MS confirms the molecular weight (161 g/mol ) and the presence of a trifluoromethyl group through its characteristic fragmentation.

-

NMR provides the definitive atomic connectivity, mapping out the complete carbon-hydrogen framework and confirming the electronic environments of all unique nuclei.

-

IR rapidly verifies the presence of key functional groups, notably the aromatic ring and the powerfully absorbing C-F bonds.

Together, these techniques form a robust analytical workflow that ensures the identity, purity, and quality of this critical synthetic building block, underpinning the scientific integrity of research and development efforts that rely upon it.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C7H6F3N | CID 14761452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Utility of 2-Methyl-6-(trifluoromethyl)pyridine in Modern Agrochemical Synthesis

Abstract

The strategic incorporation of fluorinated moieties has become a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, lipophilicity, and binding affinity to active ingredients. Among the privileged scaffolds used in this endeavor, the trifluoromethylpyridine ring system stands out for its profound impact on biological activity. This document provides an in-depth technical guide on the applications of a specific, highly versatile building block: 2-Methyl-6-(trifluoromethyl)pyridine . We will explore its conversion into key reactive intermediates and subsequent elaboration into high-value insecticidal and fungicidal agents. The protocols herein are designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying chemical logic to empower innovation and problem-solving in the laboratory.

Introduction: Why this compound?